3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2-methoxypyridine
Description
This compound features a piperidine core substituted with a 3-chloropyridin-4-yloxymethyl group at the 4-position and a 2-methoxypyridine moiety via a carbonyl linkage. Its structural complexity arises from the integration of heterocyclic rings (piperidine and pyridine), a chlorinated aromatic system, and a methoxy group.
Properties
IUPAC Name |
[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3/c1-24-17-14(3-2-7-21-17)18(23)22-9-5-13(6-10-22)12-25-16-4-8-20-11-15(16)19/h2-4,7-8,11,13H,5-6,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHIRNXPOODZKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2-methoxypyridine typically involves multiple steps, including the formation of the piperidine ring and the attachment of the chloropyridine moiety. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2-methoxypyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and catalyst can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol or amine.
Scientific Research Applications
3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2-methoxypyridine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Analogues
Piperidine-1-Carbonyl Derivatives
- (E)-Methyl 3-(2-Hydroxyphenyl)-2-(Piperidine-1-Carbonyl) Acrylate (): Key Features: Contains a hydroxyphenyl group instead of chloropyridinyl-methoxypyridine. Forms H-bonded dimers via hydroxyl groups and C–H···π interactions .
Chloropyridine-Containing Derivatives
- 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)Pyridin-3-Yl)-1-(4-Substituted Phenyl)Pyridine (): Key Features: Chloropyridine core with substituted phenyl groups. Exhibits higher melting points (268–287°C) compared to the target compound, likely due to enhanced π-stacking from planar aromatic systems . Substituent Effects: Electron-withdrawing groups (e.g., –NO₂) increase polarity and reduce solubility, whereas methoxy groups (–OCH₃) enhance lipophilicity, a property shared with the target compound’s 2-methoxypyridine moiety .
Substituent-Driven Functional Differences
Methoxy vs. Hydroxy Groups
- The hydroxyphenyl group in ’s compound facilitates dimerization via H-bonds, whereas the methoxy group in the target compound may prioritize hydrophobic interactions or act as a hydrogen-bond acceptor, influencing receptor binding .
Chloropyridinyl vs. Substituted Phenyl Groups
Spectroscopic and Analytical Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
